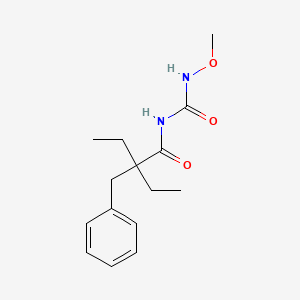
2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the amide family of compounds and is known for its unique chemical properties, which make it useful in a variety of different research contexts. In
Aplicaciones Científicas De Investigación
Antimitotic Agents
2-Benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide, through its derivatives and metabolites, shows promise in the field of antimitotic agents. The study by Temple and Rener (1992) demonstrated that certain derivatives of this compound are active in biological systems, particularly the S-isomers, which exhibit higher potency in these applications (Temple & Rener, 1992).
Anticonvulsants
Another application is in the synthesis of new hybrid anticonvulsants. Kamiński et al. (2015) synthesized a series of new compounds as potential anticonvulsant agents, integrating chemical fragments similar to those in 2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide (Kamiński et al., 2015).
Neuroleptic Activity
In the field of neuroleptics, Iwanami et al. (1981) explored benzamides related to 2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide and found significant neuroleptic potential in some derivatives, indicating a potential application in psychosis treatment (Iwanami et al., 1981).
DPP-IV Inhibitors for Diabetes Treatment
Nitta et al. (2008) synthesized derivatives as potent dipeptidyl peptidase IV (DPP-IV) inhibitors, suggesting its role in the treatment of type 2 diabetes. These inhibitors showed highly potent activity and could effectively reduce blood glucose excursion (Nitta et al., 2008).
Anti-Juvenile Hormone Agent
Ishiguro et al. (2003) prepared derivatives of 2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide as novel anti-juvenile hormone agents. These compounds induced precocious metamorphosis in larvae, showing potential in pest control and insect physiology studies (Ishiguro et al., 2003).
MMP Inhibitors for Imaging
Wagner et al. (2007) synthesized fluorinated derivatives of MMP inhibitors based on structures including 2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide, for potential use in positron emission tomography (PET) imaging of matrix metalloproteinases (MMPs) in pathological processes (Wagner et al., 2007).
Endothelin Receptor Antagonists
Zuccarello et al. (1996) investigated the effectiveness of certain endothelin receptor antagonists, structurally similar to 2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide, in preventing subarachnoid hemorrhage-induced cerebral vasospasm. This suggests its potential therapeutic application in cerebrovascular disorders (Zuccarello et al., 1996).
Propiedades
Número CAS |
92700-53-3 |
|---|---|
Nombre del producto |
2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide |
Fórmula molecular |
C15H22N2O3 |
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide |
InChI |
InChI=1S/C15H22N2O3/c1-4-15(5-2,11-12-9-7-6-8-10-12)13(18)16-14(19)17-20-3/h6-10H,4-5,11H2,1-3H3,(H2,16,17,18,19) |
Clave InChI |
BHJGQZBGIRKBHO-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CC1=CC=CC=C1)C(=O)NC(=O)NOC |
SMILES canónico |
CCC(CC)(CC1=CC=CC=C1)C(=O)NC(=O)NOC |
Sinónimos |
Nordiltiazem; [(2S,3S)-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro- 1,5-benzothiazepin-3-yl acetate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B1663052.png)
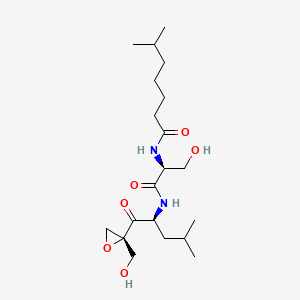
![1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide](/img/structure/B1663055.png)
![2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1663056.png)
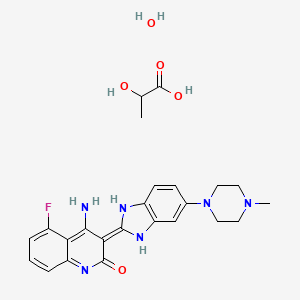
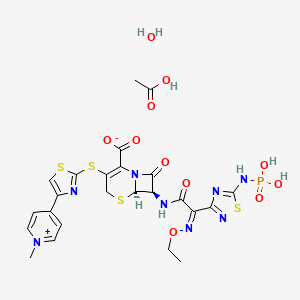
![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide](/img/structure/B1663065.png)
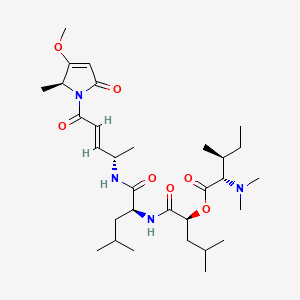
![4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline](/img/structure/B1663067.png)
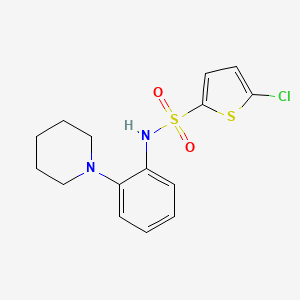
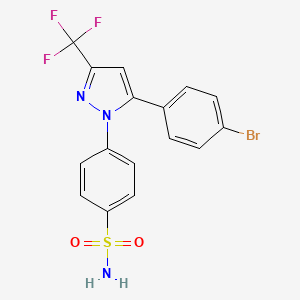
![6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1663073.png)
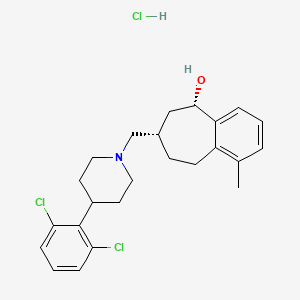
![2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One](/img/structure/B1663075.png)